Cas no 86847-59-8 (2-Pivalamidopyridine)

2-Pivalamidopyridine is a specialized organic compound featuring a pivalamido group attached to the pyridine ring. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly as a ligand or intermediate in catalytic reactions. The tert-butyl group enhances stability and influences reactivity, offering advantages in selective transformations. Its robust nature allows for use under varied conditions, including elevated temperatures or in the presence of strong bases. The compound’s modular design also facilitates further functionalization, enabling tailored applications in pharmaceuticals, agrochemicals, or material science. Its consistent purity and well-defined reactivity profile make it a reliable choice for precision synthesis.
2-Pivalamidopyridine structure
2-Pivalamidopyridine structure
商品名:2-Pivalamidopyridine
CAS番号:86847-59-8
MF:C10H14N2O
メガワット:178.230962276459
MDL:MFCD00460277
CID:61031
PubChem ID:24882489

2-Pivalamidopyridine 化学的及び物理的性質

名前と識別子

    • 2,2-Dimethyl-N-pyridin-2-yl-propionamide
    • N-(2-Pyridyl)pivalamide
    • 2-(Pivaloylamino)pyridine
    • 2,2-dimethyl-N-(2-pyridinyl)propanamide
    • 2,2-dimethyl-N-pyridin-2-ylpropanamide
    • 2-Pivalamidopyridine
    • <i>N<
    • 2,2-Dimethyl-N-(2-pyridyl)propionamide
    • 2,2-Dimethyl-N-2-pyridinylpropanamide (ACI)
    • 2,2-Dimethyl-N-(pyridin-2-yl)propionamide
    • N-(Pyridin-2-yl)pivalamide
    • N-o-Pyridylpivalamide
    • Bionet2_001598
    • CS-M0536
    • SCHEMBL510126
    • 5P-319S
    • AB06089
    • 2-(Pivaloylamino)pyridine, 97%
    • 86847-59-8
    • N1-(2-Pyridyl)-2,2-dimethylpropanamide
    • 2-pivaloylamino-pyridine
    • SY037888
    • BCP23251
    • P2385
    • 2,2-dimethyl-N-(pyridin-2-yl)propanamide
    • AE-848/33229056
    • AR2621
    • AKOS003866952
    • 2.2-Dimethyl-N-pyridin-2-yl-propionamide
    • pivaloylamino pyridine
    • DTXSID40359988
    • Propanamide, 2,2-dimethyl-N-(2-pyridinyl)-
    • EN300-77204
    • DB-080776
    • 2-pivaloylaminopyridine
    • MFCD00460277
    • STK662577
    • N-(2-Pyridinyl)-2,2-dimethylpropanamide
    • HMS1368K06
    • MDL: MFCD00460277
    • インチ: 1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
    • InChIKey: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(C)C)NC1C=CC=CN=1

計算された属性

  • せいみつぶんしりょう: 178.11100
  • どういたいしつりょう: 178.110613074 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • トポロジー分子極性表面積: 42Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ぶんしりょう: 178.23

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • ゆうかいてん: 71.0 to 75.0 deg-C
  • ふってん: 349.3±15.0 °C at 760 mmHg
  • フラッシュポイント: 165.1±20.4 °C
  • PSA: 41.99000
  • LogP: 2.13920
  • ようかいせい: 未確定

2-Pivalamidopyridine セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302,H317,H319,H335
  • 警告文: P261,P280,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22-36/37
  • セキュリティの説明: S26-S36
  • 危険物標識: Xn
  • リスク用語:R22; R36/37
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:Room temperature

2-Pivalamidopyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Pivalamidopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB469455-25g
N-(Pyridin-2-yl)pivalamide, min. 95%; .
86847-59-8
25g
€83.40 2025-02-14
abcr
AB469455-5 g
N-(Pyridin-2-yl)pivalamide; min. 95%
86847-59-8
5g
€57.80 2022-06-10
Key Organics Ltd
5P-319S-10G
2,2-dimethyl-N-(2-pyridinyl)propanamide
86847-59-8 >95%
10g
£66.00 2023-09-08
Key Organics Ltd
5P-319S-10MG
2,2-dimethyl-N-(2-pyridinyl)propanamide
86847-59-8 >95%
10mg
£63.00 2025-02-09
Enamine
EN300-77204-0.1g
2,2-dimethyl-N-(pyridin-2-yl)propanamide
86847-59-8 95.0%
0.1g
$19.0 2025-03-21
Chemenu
CM175859-25g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 98%
25g
$60 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-SP089-1g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 97%
1g
61.0CNY 2021-08-03
abcr
AB469455-10 g
N-(Pyridin-2-yl)pivalamide, min. 95%; .
86847-59-8
10g
€81.90 2023-04-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
048723-5g
2,2-Dimethyl-N-pyridin-2-yl-propionamide
86847-59-8 97%
5g
860.0CNY 2021-07-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P816867-100g
2-(Pivaloylamino)pyridine
86847-59-8 97%
100g
1,655.00 2021-05-17

2-Pivalamidopyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Cupric acetate ,  Potassium carbonate Solvents: o-Xylene ;  24 h, 140 °C
リファレンス
Copper- or Nickel-Enabled Oxidative Cross-Coupling of Unreactive C(sp3)-H Bonds with Azole C(sp2)-H Bonds: Rapid Access to β-Azolyl Propanoic Acid Derivatives
Tan, Guangying; et al, Organic Letters, 2017, 19(18), 4830-4833

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
Rhodium(III)-Catalyzed Oxidative Olefination of Pyridines and Quinolines: Multigram-Scale Synthesis of Naphthyridinones
Zhou, Jun; et al, Organic Letters, 2013, 15(13), 3460-3463

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 8 h, rt
リファレンス
Palladium-catalyzed selective β-arylation of aliphatic amides using a removable N,O-bidentate auxiliary
Zhang, Shou-Kun; et al, Organometallics, 2015, 34(17), 4331-4339

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  1 - 2 h, rt
1.2 Reagents: Diboronic acid ;  10 min, rt
1.3 Solvents: Water ;  rt
リファレンス
Rapid and selective in situ reduction of pyridine-N-oxides with tetrahydroxydiboron
Londregan, Allyn T.; et al, Synlett, 2013, 24(20), 2695-2700

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Silica ,  Sulfuric acid ;  10 h, 70 °C
リファレンス
Sulphuric acid immobilized on silica gel (H2SO4-SiO2) as an eco-friendly catalyst for transamidation
Rasheed, Sk.; et al, RSC Advances, 2015, 5(14), 10567-10574

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
1.3 rt; 1.5 h, rt
1.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  2-Pyridinamine, 1-oxide ,  BOP reagent Solvents: Dimethylformamide ;  1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  15 h, 30 psi, rt
リファレンス
An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides
Londregan, Allyn T.; et al, Tetrahedron Letters, 2009, 50(17), 1986-1988

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ;  16 h, 100 °C
リファレンス
Pd-catalyzed C-N bond formation with heteroaromatic tosylates
Mantel, Mette L. H.; et al, Chemistry - A European Journal, 2010, 16(18), 5437-5442

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C → rt
リファレンス
Regioselective ketone α-alkylation with simple olefins via dual activation
Mo, Fanyang; et al, Science (Washington, 2014, 345(6192), 68-72

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2-Phenyl-1,3,2-benzodioxaborole Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, rt
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 80 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.2 rt; 1.5 h, rt
2.3 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: Triruthenium dodecacarbonyl Solvents: Isopropanol ;  24 h, 140 °C
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C
2.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C
2.3 rt; 1.5 h, rt
2.4 Solvents: Water ;  rt
リファレンス
Ruthenium-Catalyzed Reductive Arylation of N-(2-Pyridinyl)amides with Isopropanol and Arylboronate Esters
Ronson, Thomas O. ; et al, Angewandte Chemie, 2019, 58(2), 482-487

2-Pivalamidopyridine Raw materials

2-Pivalamidopyridine Preparation Products

2-Pivalamidopyridine 関連文献

2-Pivalamidopyridineに関する追加情報

Introduction to 2-Pivalamidopyridine (CAS No. 86847-59-8)

2-Pivalamidopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 86847-59-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amide derivative has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The compound's unique structural features, comprising a pyridine ring conjugated with a pivalamide functional group, make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 2-Pivalamidopyridine (CAS No. 86847-59-8) consists of a six-membered aromatic pyridine ring substituted with an amide group linked to a pivaloyl moiety. This configuration imparts distinct electronic and steric properties, enabling its utility in multiple chemical transformations. The pivaloyl group, known for its stability and resistance to hydrolysis, enhances the compound's suitability for use in demanding synthetic protocols.

In recent years, 2-Pivalamidopyridine (CAS No. 86847-59-8) has been extensively studied for its role in the development of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in modulating various biological pathways, particularly those involving enzyme inhibition and receptor binding. The compound's ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it a focal point in medicinal chemistry research.

One of the most compelling aspects of 2-Pivalamidopyridine (CAS No. 86847-59-8) is its application in the synthesis of kinase inhibitors. Kinases are enzymes critical to numerous cellular processes, and their dysregulation is often linked to diseases such as cancer and inflammatory disorders. Researchers have leveraged the pyridine and pivalamide moieties of this compound to design molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of 2-Pivalamidopyridine have been explored as potential treatments for tyrosine kinases, which play a pivotal role in signal transduction pathways.

Furthermore, the chemical stability provided by the pivaloyl group makes 2-Pivalamidopyridine (CAS No. 86847-59-8) an excellent candidate for library compounds used in high-throughput screening (HTS) campaigns. HTS is a critical tool in drug discovery, allowing researchers to rapidly identify compounds with desired biological activity from large libraries of molecules. The structural diversity offered by 2-Pivalamidopyridine derivatives has led to several hits that exhibit promising pharmacological properties.

The synthesis of 2-Pivalamidopyridine (CAS No. 86847-59-8) typically involves multi-step organic reactions, starting from readily available precursors such as 2-cyanopyridine and pivaloyl chloride. The reaction sequence often includes nucleophilic substitution followed by amidation to introduce the pivalamide group. Advances in synthetic methodologies have improved the efficiency and yield of these processes, making large-scale production more feasible.

In academic research, 2-Pivalamidopyridine (CAS No. 86847-59-8) has been utilized as a building block for exploring novel heterocyclic systems. Its pyridine core can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various substituents at different positions on the ring. This flexibility allows chemists to tailor the compound's properties for specific applications.

The pharmacological potential of 2-Pivalamidopyridine (CAS No. 86847-59-8) extends beyond kinase inhibition. Studies have indicated its efficacy in interacting with other biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These interactions are crucial for developing treatments targeting neurological disorders and cardiovascular diseases. The compound's ability to modulate these receptors suggests its broad therapeutic applicability.

Recent developments in computational chemistry have further enhanced the understanding of how 2-Pivalamidopyridine (CAS No. 86847-59-8) interacts with biological targets at the molecular level. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding affinity and mode of action. These computational approaches complement experimental studies by predicting potential drug candidates with high accuracy.

The industrial significance of 2-Pivalamidopyridine (CAS No. 86847-59-8) is underscored by its incorporation into several clinical trials investigating novel therapeutics. These trials aim to evaluate the safety and efficacy of drugs derived from this compound or its derivatives in treating various conditions. The outcomes of these trials will contribute valuable data to guide future drug development efforts.

As research continues to uncover new applications for 2-Pivalamidopyridine (CAS No. 86847-59-8), its importance in pharmaceutical chemistry is likely to grow further. The compound's unique structural features and broad applicability make it a cornerstone in the development of next-generation therapeutics aimed at addressing unmet medical needs.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:86847-59-8)2-Pivalamidopyridine
A841844
清らかである:99%
はかる:500g
価格 ($):151.0